Carbamyl isothiocyanate

Description

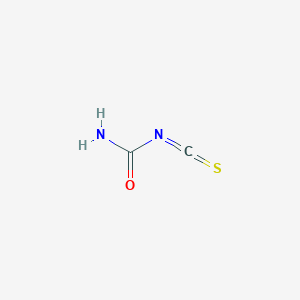

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

carbamoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c3-2(5)4-1-6/h(H2,3,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUMYWSZWCXCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613965 | |

| Record name | Carbamyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25410-32-6 | |

| Record name | Carbamyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Carbamyl Isothiocyanate Formation and Reactivity

Reaction Pathway Elucidation for Carbamyl Isothiocyanate Synthesis

The synthesis of isothiocyanates, including carbamyl derivatives, often proceeds through the decomposition of dithiocarbamate (B8719985) salts. nih.gov This common method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. nih.govchemrxiv.org

Analysis of Intermediate Species in Thiocarbamyl Cation Formation

The formation of isothiocyanates can involve various intermediate species. In the synthesis from primary amines and carbon disulfide, dithiocarbamate salts are key intermediates. nih.govchemrxiv.org The subsequent desulfurization of these salts leads to the final isothiocyanate product. nih.gov The mechanism of desulfurization can vary depending on the reagent used. For instance, with carbon tetrabromide, the proposed mechanism involves the in-situ formation of the dithiocarbamate salt followed by desulfurization. researchgate.netresearchgate.net Computational studies have also explored different mechanistic pathways, including those involving nitrilium cations or activated sulfur species in reactions with isocyanides. mdpi.com

Mechanistic Hypotheses for Desulfurization Processes

A variety of desulfurizing agents are employed in the synthesis of isothiocyanates from dithiocarbamate salts. nih.gov These agents facilitate the removal of a sulfur atom, leading to the formation of the R-N=C=S group.

Common desulfurization agents include:

Tosyl chloride nih.govorganic-chemistry.org

Hydrogen peroxide nih.gov

Sodium persulfate nih.gov

Iodine nih.govchemrxiv.org

Lead nitrate (B79036) nih.gov

Ethyl chloroformate nih.gov

Cobalt(II) chloride nih.gov

Copper(II) sulfate (B86663) nih.gov

Triphosgene nih.gov

Claycop nih.gov

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) researchgate.netmdpi.com

The proposed general mechanism for many of these reactions involves the formation of an intermediate dithiocarbamate derivative with the desulfurating agent, which then eliminates a leaving group to form the isothiocyanate. researchgate.net For example, when using DMT/NMM/TsO⁻, the dithiocarbamate reacts to form an active ester intermediate, which then, under the influence of a base, eliminates a leaving group to yield the isothiocyanate. researchgate.net

Isomerization Phenomena Involving Carbamyl Isothiocyanates

Isomerization between thiocyanates (R-S-C≡N) and isothiocyanates (R-N=C=S) is a known phenomenon. While allyl thiocyanates readily isomerize to their isothiocyanate counterparts upon heating, the conversion of alkyl derivatives is generally more challenging. wikipedia.orggoogle.com

Rearrangement Dynamics of Carbamoyl (B1232498) Thiocyanates to Isothiocyanates

Computational studies at the B3LYP/6-311+G(d,p) level have been conducted to investigate the rearrangement of various thiocyanates to isothiocyanates. acs.org Carbamoyl thiocyanates, along with alkoxycarbonyl- and (alkylthio)carbonyl thiocyanates, are reported to be isolable compounds with relatively high calculated barriers for rearrangement to their corresponding isothiocyanates. acs.org This suggests a higher stability of the thiocyanate (B1210189) isomer in these cases compared to other derivatives like thioacyl thiocyanates, which have lower rearrangement barriers. acs.org The rearrangement is thought to involve the highest occupied molecular orbital (HOMO) of the thiocyanate anion and the lowest unoccupied molecular orbital (LUMO) of the acyl cation. acs.org

Factors Influencing Thiocyanate to Isothiocyanate Isomerization Barriers

Several factors can influence the energy barrier for the isomerization of thiocyanates to isothiocyanates. The nature of the "R" group attached to the thiocyanate or isothiocyanate moiety plays a significant role. For instance, the activation barriers for the rearrangement of acyl thiocyanates (RCO–SCN) to acyl isothiocyanates (RCO–NCS) are calculated to be in the range of 30–31 kcal/mol. acs.org In contrast, carbamoyl thiocyanates have higher calculated barriers, around 40 kcal/mol, making them more stable and isolable. acs.org

The reaction conditions, such as temperature and the presence of catalysts, can also affect the isomerization process. For lower alkyl thiocyanates, vapor-phase isomerization at high temperatures (200 to 400 °C) over a catalyst has been employed to produce the corresponding isothiocyanates. google.com In the context of naturally occurring glucosinolates, factors like pH, temperature, and the presence of certain proteins can influence whether the breakdown products form isothiocyanates or other compounds like thiocyanates and nitriles. nih.gov

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions involving isothiocyanates. acs.orgrsc.org These studies provide insights into reaction pathways, intermediate structures, and transition states that may be difficult to observe experimentally.

For example, DFT calculations have been used to investigate the conjugate isothiocyanation of enones with trimethylsilyl (B98337) isothiocyanate (TMSNCS). rsc.org These calculations revealed competing cationic and anionic mechanisms and explained the selective formation of the isothiocyanate isomer over the thiocyanate isomer based on thermodynamic stability, with the conjugate isothiocyanation being the only exergonic pathway. rsc.org

Computational docking studies have also been employed to understand the interaction of isothiocyanates with biological targets. nih.gov Such studies can predict the binding modes and affinities of isothiocyanates to proteins, providing a molecular basis for their biological activities. nih.govrsc.org For instance, docking simulations suggested that certain isothiocyanates could interact with the catalytic triads of specific enzymes, which was then confirmed by biochemical assays. nih.gov

Quantum Chemical Calculations of Transition States and Activation Energies

Quantum chemical calculations, particularly those focused on transition state theory, provide quantitative data on the energetic barriers of chemical reactions. The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be calculated with a high degree of accuracy using modern computational methods.

For the formation of isothiocyanates, theoretical studies on the isomerization of thiocyanates to isothiocyanates have provided valuable insights. acs.orgacs.org These studies often employ high-level quantum chemical calculations to locate the transition state for the isomerization process and to calculate the associated activation energy. The nature of the substituent on the thiocyanate has been shown to have a significant impact on the activation barrier for this rearrangement.

In the case of this compound, quantum chemical calculations could be used to determine the activation energy for its formation from carbamoyl chloride and thiocyanate. This would involve locating the transition state structure for the nucleophilic substitution reaction and calculating its energy relative to the reactants. The calculated activation energy would provide a quantitative measure of the reaction's feasibility under different conditions.

Furthermore, the reactivity of this compound in cycloaddition reactions or in reactions with various nucleophiles could be analyzed by calculating the activation energies for the different possible reaction pathways. For example, in a reaction with a diene, quantum chemical calculations could determine the activation energies for the [4+2] cycloaddition occurring at the C=N or C=S bond of the isothiocyanate group, thereby predicting the likely outcome of the reaction.

A study on the reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates utilized theoretical calculations to understand the ambident reactivity of the isothiocyanate system. rsc.org These calculations suggest that the electronic character of the aryl isothiocyanate plays a key role in directing the reaction pathway. rsc.org

| Parameter | Calculated Value (Hypothetical for this compound) | Significance |

| Activation Energy (Formation) | Value in kJ/mol or kcal/mol | A lower activation energy would indicate a faster rate of formation for this compound. |

| Transition State Geometry | Bond lengths and angles | Provides a snapshot of the molecular structure at the peak of the energy barrier, offering insights into the reaction mechanism. |

| Activation Energy (Reaction) | Value in kJ/mol or kcal/mol | Comparing the activation energies for different potential reactions of this compound can predict its chemical behavior. |

Molecular Dynamics Simulations in Reaction Coordinate Analysis

Molecular dynamics (MD) simulations offer a means to study the time evolution of a chemical system, providing a dynamic perspective on reaction pathways. By simulating the motion of atoms over time, MD can be used to explore the reaction coordinate, which represents the progress of a reaction from reactants to products.

In the context of reaction coordinate analysis, MD simulations can be combined with quantum mechanical methods (QM/MM simulations) to study the reaction in a complex environment. The reactive part of the system (e.g., the carbamoyl chloride and thiocyanate ion) can be treated with a high level of quantum mechanics, while the surrounding solvent is described by a classical force field. This approach allows for the sampling of a large number of molecular configurations, providing a more realistic picture of the reaction dynamics.

A computational study on the interaction of thiocyanate with peptides utilized density functional theory approaches to scrutinize the interactions. nih.gov The results indicated that thiocyanate can form hydrogen bonds through both its nitrogen and sulfur atoms and engage in strong van der Waals interactions with various groups in polypeptide chains. nih.gov This type of detailed interaction analysis can be extended through MD simulations to understand the dynamic behavior of this compound in biological or solution-phase environments.

| Simulation Type | Information Gained | Application to this compound |

| Classical MD | Conformational dynamics, solvent effects, transport properties. | Understanding the influence of the solvent on the formation and reactivity of this compound. |

| QM/MM MD | Detailed reaction dynamics in a complex environment. | Simulating the reaction pathway of this compound formation or its reaction with a nucleophile in solution. |

| Reaction Coordinate Sampling | Free energy profile along the reaction pathway. | Determining the free energy barriers for the formation and reactions of this compound, providing a more accurate prediction of reaction rates. |

Synthetic Utility and Derivatives of Carbamyl Isothiocyanates

Carbamyl Isothiocyanates as Precursors for Guanidine (B92328) Synthesis

Carbamoyl (B1232498) isothiocyanates have emerged as highly effective starting materials for the synthesis of multisubstituted guanidines, which are significant motifs in medicinal chemistry and molecular recognition. organic-chemistry.orgorganic-chemistry.org The presence of the carbamate (B1207046) group enhances the reactivity of the isothiocyanate, facilitating the formation of complex guanidine structures. scholaris.ca

One-Pot Synthetic Methodologies for Substituted Guanidines

A significant advancement in guanidine synthesis is the development of one-pot procedures utilizing carbamoyl isothiocyanates. organic-chemistry.orgnyu.edunih.gov This approach streamlines the synthesis by reacting a carbamoyl isothiocyanate with an amine to form a carbamoyl thiourea (B124793) intermediate. This intermediate is then coupled with a second amine in the same reaction vessel, typically facilitated by a coupling agent, to yield the desired substituted guanidine. organic-chemistry.org This methodology offers high yields and avoids the need for isolation and purification of the intermediate thiourea, making it an efficient and practical route to di- and tri-substituted guanidines. organic-chemistry.orgscholaris.ca The one-pot nature of this synthesis is particularly advantageous as it circumvents the handling of highly polar or charged intermediates, simplifying the purification process. organic-chemistry.org An electrochemical approach has also been developed for the one-pot synthesis of guanidines from isothiocyanates and amines in an undivided cell using sodium iodide as both electrolyte and mediator. rsc.org

The versatility of this one-pot method is demonstrated by its ability to accommodate a range of amines, including alkyl and aromatic amines, leading to a diverse array of substituted guanidines. organic-chemistry.org However, sterically hindered secondary amines have shown limited success in forming guanidines under these conditions. organic-chemistry.org

Application of Carbamate Protection Strategies in Guanidine Chemistry

Carbamate protecting groups play a pivotal role in modern guanidine synthesis, offering a solution to challenges associated with traditional methods that often require harsh basic conditions and involve highly basic, unprotected isothiourea salts. organic-chemistry.org The incorporation of a carbamate group onto the isothiocyanate precursor serves multiple purposes. Firstly, it modulates the reactivity of the resulting thiourea intermediate. scholaris.ca Secondly, it reduces the basicity of the guanidine product, which simplifies purification procedures. organic-chemistry.org

The choice of carbamate protecting group can be tailored to the specific synthetic strategy. Common carbamate protecting groups such as benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and fluorenylmethyloxycarbonyl (Fmoc) have been successfully employed. organic-chemistry.orgopenrepository.com These protecting groups can be selectively removed under different conditions, allowing for the synthesis of differentially protected guanidines, which are valuable intermediates for further functionalization. acs.orgnih.govresearchgate.net For instance, the use of different carbamate protecting groups on the isothiocyanate and the coupling reagent can lead to the formation of N,N'-diprotected guanidines. acs.orgnih.gov Subsequent selective deprotection can then afford N-monoprotected guanidines. acs.orgnih.gov

Role of Coupling Reagents (e.g., EDCI, Burgess Reagent) in Guanidination

The conversion of the intermediate carbamoyl thiourea to the final guanidine product is typically mediated by a coupling reagent. These reagents activate the thiourea, facilitating the addition of the second amine.

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used water-soluble carbodiimide (B86325) that effectively promotes the guanylation reaction. organic-chemistry.orgscholaris.ca In the one-pot synthesis of substituted guanidines, EDCI is added to the reaction mixture containing the in situ-generated carbamoyl thiourea and the second amine. organic-chemistry.org The reaction proceeds efficiently to afford the desired guanidine in high yield. organic-chemistry.orgscholaris.ca

The Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) offers a mild and selective alternative for the synthesis of carbamate-protected guanidines. organic-chemistry.orgacs.orgnih.govapicdmo.comwikipedia.org This reagent reacts with thioureas derived from primary amines and carbamoyl-protected isothiocyanates to yield the corresponding guanidines. organic-chemistry.org The reaction can be performed in a stepwise or one-pot fashion. acs.orgnih.gov A key advantage of the Burgess reagent is its ability to function under mild conditions, making it suitable for substrates with sensitive functional groups. organic-chemistry.orgatlanchimpharma.com Furthermore, by using Burgess-type reagents with different carbamoyl units, it is possible to synthesize differentially N,N'-diprotected guanidines. acs.orgnih.gov

Thiocarbamyl Derivatives in Heterocyclic Synthesis

Thiocarbamoyl derivatives, readily accessible from isothiocyanates, are valuable synthons for the construction of a wide array of heterocyclic compounds. tandfonline.comtandfonline.comresearchgate.net The reactive nature of the thiocarbamoyl group allows for its participation in various cyclization reactions, leading to the formation of diverse ring systems. tandfonline.comtandfonline.comacs.org

Synthesis of Sulfur-Containing Heterocycles from Isothiocyanates

Isothiocyanates are versatile precursors for the synthesis of numerous sulfur-containing heterocycles. organic-chemistry.org The isothiocyanate moiety can be incorporated into a variety of molecular frameworks and subsequently cyclized to form the desired heterocyclic ring. This approach has been successfully applied to the synthesis of thiazoles, thiophenes, and other related systems. tandfonline.comresearchgate.net

Applications in Pyrrole (B145914), Thiophene (B33073), Pyrazole (B372694), Imidazole (B134444), Thiazole (B1198619), Pyrimidine (B1678525), and Oxazine (B8389632) Systems

The synthetic utility of thiocarbamoyl derivatives extends to a broad range of heterocyclic systems. tandfonline.comresearchgate.netresearchgate.net

Pyrrole and Thiophene: Thiocarbamoyl derivatives have been utilized in the synthesis of substituted pyrroles and thiophenes. tandfonline.comresearchgate.net For example, the reaction of a thiocarbamoyl derivative with an appropriate α-halogenated compound can lead to the formation of a thiophene ring. tandfonline.com Similarly, specific reaction conditions can be employed to construct pyrrole frameworks. tandfonline.com

Pyrazole: Isothiocyanates serve as starting materials for the synthesis of various pyrazole derivatives. researchgate.netnih.govcapes.gov.brresearchgate.netorganic-chemistry.org For instance, the reaction of 3-methyl-1H-pyrazol-5(4H)-one with aryl isothiocyanates in the presence of sulfur and triethylamine (B128534) yields pyrazolo[3,4-d]thiazole derivatives. nih.gov

Imidazole and Thiazole: The synthesis of imidazole and thiazole derivatives frequently employs isothiocyanates as key building blocks. tandfonline.comresearchgate.netorganic-chemistry.orgbepls.comnih.govyoutube.com Thiazole-2-thiones can be prepared through a three-component reaction of chalcones, isothiocyanates, and elemental sulfur. acs.org Additionally, the reaction of a thiocarbamoyl derivative with α-halocarbonyl compounds is a common method for constructing the thiazole ring. nih.gov The Burgess reagent has also been shown to be useful in the formation of 4,5-dihydro-thiazoles. atlanchimpharma.com

Pyrimidine and Oxazine: Carbamyl isothiocyanates and their derivatives are valuable precursors for pyrimidine and oxazine systems. tandfonline.comresearchgate.nettandfonline.comresearchgate.netsigmaaldrich.com For example, 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate has been used as a building block for the synthesis of quinazoline, pyrimidine, and oxazine derivatives. The reaction of acetyl isothiocyanate with various nucleophiles can also lead to the formation of 1,3-oxazines and pyrimidinethiones. tandfonline.com

Formation of Substituted Thioureas

Carbamyl isothiocyanates serve as key building blocks for the synthesis of substituted thioureas. These reactions typically involve the addition of a nucleophile, such as an amine, to the electrophilic carbon atom of the isothiocyanate group.

Condensation Reactions with Amines

The reaction of carbamoyl isothiocyanates with primary and secondary amines leads to the formation of unsymmetrically substituted thioureas. This condensation reaction is a versatile method for creating a diverse range of thiourea derivatives. The general mechanism involves the nucleophilic attack of the amine on the isothiocyanate carbon, followed by proton transfer to form the stable thiourea product.

The reactivity of the amine and the specific carbamoyl isothiocyanate used can influence the reaction conditions and yields. For instance, various thioureas derived from primary amines and carbamoyl-protected isothiocyanates can be readily prepared. organic-chemistry.org These reactions are often straightforward and can be carried out under mild conditions, making this a widely used synthetic strategy.

Thiocarbamylating Agent Applications

Carbamoyl isothiocyanates can act as thiocarbamylating agents, transferring the thiocarbamoyl moiety to other molecules. This property is particularly useful in the synthesis of more complex structures. For example, stable and readily available N,N'-di-Boc-substituted thiourea can be activated with trifluoroacetic acid anhydride (B1165640) to act as a mild thioacylating agent. organic-chemistry.org This highlights the potential of carbamoyl-derived reagents in thiocarbamoylation reactions.

The ability to act as a thiocarbamoyl donor makes these compounds valuable in the construction of various heterocyclic systems and in the modification of other organic molecules.

Biologically Inspired Derivatization Strategies

The reactivity of the isothiocyanate group has been harnessed in the modification of biomolecules, including amino acids and nucleic acids. These strategies often mimic natural processes or aim to introduce specific functionalities for studying biological systems.

Synthesis of Amino Acid Thiocarbamyl Derivatives

The reaction of isothiocyanates with amino acids or their esters provides a direct route to 2-thiohydantoin (B1682308) derivatives. researchgate.net This reaction is fundamental to the Edman degradation process for sequencing amino acids in peptides. chemrxiv.org The isothiocyanate reacts with the N-terminal amino group of a peptide to form a phenylthiocarbamoyl derivative, which can then be cleaved to release the N-terminal amino acid as a thiohydantoin, allowing for its identification.

Furthermore, a variety of C-glycosyl amino acids with a thiourea linker have been synthesized by reacting peracetylated glycosylmethyl isothiocyanates with an amine-functionalized amino acid. rsc.org These modified amino acids, with their orthogonal protecting groups, are suitable for applications such as the co-translational modification of peptides. rsc.org The synthesis of isothiocyanate derivatives of both natural and unnatural amino acids has been achieved with low racemization. nih.gov

Isothiocyanate-Modified Biomacromolecules (e.g., tRNATyr)

While the direct modification of tRNA with carbamyl isothiocyanate itself is not extensively documented in the provided search results, the general reactivity of isothiocyanates towards biomacromolecules is well-established. Isothiocyanates are known to react with nucleophilic groups in proteins and nucleic acids. nih.govnih.gov For instance, the isothiocyanate moiety can react with the sulfhydryl groups of cysteine residues in proteins, a process known as transthiocarbamoylation. nih.gov

In the context of tRNA, various post-transcriptional modifications are crucial for its function in decoding mRNA. nih.govmdpi.com Some of these modifications involve the addition of sulfur-containing groups. nih.gov Although direct evidence for this compound in tRNA modification is not present, the principle of modifying biomacromolecules with isothiocyanates is a recognized strategy in chemical biology. rsc.org For example, isothiocyanates have been used to functionalize polymers for gene delivery applications, where the thiourea linkage plays a role in DNA condensation. rsc.org This suggests the potential for using isothiocyanate-based reagents to introduce specific labels or functional groups into biomacromolecules like tRNA for research purposes.

Spectroscopic and Analytical Characterization of Carbamyl Isothiocyanate Systems

Vibrational Spectroscopy Studies (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the probing of molecular structures. These complementary methods provide a detailed fingerprint of the molecule's vibrational modes.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are crucial for identifying the key functional groups within the carbamyl isothiocyanate molecule: the isothiocyanate (-N=C=S) group, the carbonyl (C=O) group, and the amine (N-H) group.

The isothiocyanate group is characterized by a very strong and sharp absorption band in the IR spectrum, typically appearing in the 2000-2200 cm⁻¹ region. capes.gov.br This band is due to the asymmetric stretching vibration of the -N=C=S chain. In Raman spectra, this vibration also gives rise to a strong, characteristic band. The exact position of this band can differentiate between aliphatic and aromatic isothiocyanates. capes.gov.br For this compound, the electron-withdrawing nature of the adjacent carbonyl group is expected to influence the electron distribution and thus the vibrational frequency of the -NCS group.

The carbamoyl (B1232498) moiety introduces two other key vibrational modes. The C=O stretching vibration of the amide group is expected to produce a strong absorption in the IR spectrum, typically in the range of 1680-1720 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) usually appear as one or two bands in the 3100-3500 cm⁻¹ region. Furthermore, the N-H bending vibration (scissoring) is anticipated around 1600-1650 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data for related functional groups. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp | Strong |

| Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong | Medium |

| Amine (N-H) | Stretch | 3100 - 3500 | Medium (often broad) | Weak |

| Amine (N-H) | Bend (Scissoring) | 1600 - 1650 | Medium-Strong | Weak |

| C-N Stretch | Stretch | 1200 - 1350 | Medium | Medium |

| C-S Stretch | Stretch | 600 - 800 | Medium-Weak | Strong |

This table presents expected values. Actual experimental values may vary based on the physical state, solvent, and intermolecular interactions.

Spectro-Electrochemistry in Elucidating Molecular States

Spectro-electrochemistry combines electrochemical methods with spectroscopic measurements to study the properties of molecules in different oxidation states. This technique can provide valuable insights into the redox-active sites of this compound and the structural changes that occur upon electron transfer.

The isothiocyanate group can be electrochemically active. By applying a potential to a solution of this compound, it is possible to induce its reduction or oxidation. Simultaneously, a spectroscopic technique like IR or UV-Vis spectroscopy can monitor the resulting changes in the molecule.

For instance, if the -NCS group is reduced, one would expect a significant shift in its characteristic asymmetric stretching frequency (2000-2200 cm⁻¹) in the IR spectrum, reflecting the change in bond order. Similarly, changes in the electronic transitions associated with the C=O and -NCS chromophores could be observed using UV-Vis spectroscopy. While specific studies on this compound are not prevalent, the principles of the technique suggest it would be a powerful method for probing its electronic structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen and carbon.

Mass Spectrometry for Compound Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. When coupled with a chromatographic separation method, it becomes a powerful tool for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) in Isothiocyanate Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. scispace.com For isothiocyanates, GC-MS allows for their separation from a mixture followed by detection and identification based on their mass spectrum. researchgate.net

The applicability of GC-MS to this compound depends on its thermal stability and volatility. While many simple alkyl isothiocyanates are sufficiently volatile for GC analysis, the polarity of the carbamoyl group and potential for hydrogen bonding in this compound may reduce its volatility and could lead to thermal degradation in the hot GC injector. nih.gov

In a typical GC-MS analysis, the compound would be identified by its molecular ion peak (M⁺) in the mass spectrum. For this compound (molecular weight 102.12 g/mol ), the molecular ion would be expected at an m/z of 102. nih.gov Key fragmentation patterns would likely involve the loss of isothiocyanic acid (HNCS), the carbamoyl group, or carbon monoxide.

For less volatile or thermally labile isothiocyanates, derivatization may be employed prior to GC-MS analysis, or alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) may be more suitable. nih.gov LC-MS is particularly well-suited for analyzing polar and non-volatile compounds and is a standard method for the analysis of isothiocyanate metabolites. nih.gov

Photoelectron Spectroscopy (PES) and Gas Electron Diffraction (GED)

Conformational Analysis and Electronic Structure Determination

Theoretical investigations, primarily employing ab initio and Density Functional Theory (DFT) methods, are crucial for predicting the molecular structure and properties of this compound. These computational approaches allow for the determination of stable conformers, rotational energy barriers, and detailed geometric parameters.

Conformational Analysis:

The conformational flexibility of this compound primarily arises from the rotation around the C-N single bond, which connects the carbamyl and isothiocyanate functional groups. Computational studies on related acyl isothiocyanates suggest the existence of at least two planar conformers: a syn-conformer, where the carbonyl group (C=O) and the isothiocyanate group (N=C=S) are on the same side of the C-N bond, and an anti-conformer, where they are on opposite sides.

Theoretical calculations indicate that the syn-conformer is generally the more stable arrangement for acyl isothiocyanates. The energy difference between the syn and anti conformers, along with the rotational barrier, can be calculated, providing a picture of the conformational energy landscape. For instance, studies on related molecules like allyl isothiocyanate have successfully identified and characterized multiple conformers using a combination of microwave spectroscopy and quantum chemical calculations. nih.govresearchgate.net

Geometric Parameters from Theoretical Models:

In the absence of direct GED data for this compound, theoretical calculations provide reliable estimates for its geometric parameters. The table below presents a set of plausible bond lengths and angles for the most stable syn-conformer of this compound, derived from computational models of related acyl isothiocyanates.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-N | ~1.40 Å | |

| N=C | ~1.20 Å | |

| C=S | ~1.58 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N=C | ~165° | |

| N=C=S | ~178° | |

| H-N-C | ~118° | |

| These values are illustrative and based on theoretical calculations of analogous molecules. |

Electronic Structure and Photoelectron Spectroscopy:

Photoelectron spectroscopy provides direct experimental information about the energies of molecular orbitals. While a specific PES spectrum for this compound is not available, the electronic structure can be predicted using computational methods. The highest occupied molecular orbitals (HOMOs) are expected to be associated with the lone pairs on the oxygen and sulfur atoms, as well as the π-systems of the carbonyl and isothiocyanate groups.

Studies on isothiocyanic acid (HNCS) have helped in the assignment of orbitals in the isothiocyanate moiety. researchgate.net The electronic structure of acyl isothiocyanates is characterized by the interaction between the acyl group and the isothiocyanate functionality. The presence of the electron-withdrawing acyl group influences the energy levels of the isothiocyanate orbitals. arkat-usa.org

Theoretical calculations can predict the ionization potentials associated with the removal of electrons from various molecular orbitals. The table below outlines the predicted nature of the highest energy molecular orbitals and their approximate ionization energies for this compound, based on computational studies of related molecules.

| Molecular Orbital | Description | Predicted Ionization Energy (eV) |

| HOMO | π (NCS) / n(S) | ~9.5 - 10.5 |

| HOMO-1 | n(O) | ~10.5 - 11.5 |

| HOMO-2 | π (C=O) | ~11.5 - 12.5 |

| HOMO-3 | σ (NCS) | ~12.5 - 13.5 |

| These are estimated values based on theoretical calculations and data from analogous compounds. |

The combination of these theoretical insights provides a comprehensive, albeit predictive, understanding of the spectroscopic and analytical characteristics of this compound that would be expected from PES and GED experiments.

Advanced Theoretical and Computational Studies on Carbamyl Isothiocyanate Systems

Electronic Structure and Bonding Analysis

The electronic structure of carbamyl isothiocyanate is fundamental to its chemical behavior. The presence of both a carbonyl group and an isothiocyanate functionality imparts a unique electronic character to the molecule, making it a versatile synthon in organic chemistry. arkat-usa.orgresearchgate.net

The flexibility of this compound allows for the existence of multiple conformers arising from rotation around its single bonds. Computational studies on related isothiocyanates, such as allyl isothiocyanate and ethoxycarbonyl isothiocyanate, have revealed the presence of several stable conformers separated by relatively low energy barriers. nih.govresearchgate.netresearchgate.net For this compound, the key dihedral angles determining the conformational preferences would be around the C(O)-N and N-C bonds.

Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP or Møller-Plesset perturbation theory (MP2), can predict the geometries and relative energies of these conformers. nih.govresearchgate.net For instance, studies on ethoxycarbonyl isothiocyanate have identified conformers based on the arrangement of the backbone, such as trans and gauche forms. researchgate.net Similar computational approaches can be applied to this compound to determine its most stable conformations and the rotational energy barriers between them. The stability of these conformers is influenced by a combination of steric effects and electronic interactions, such as hyperconjugation. The G3 and G3CEP theoretical models have been shown to be accurate in calculating rotational barriers for various organic molecules, with deviations from experimental values typically being less than 0.50 kcal mol⁻¹. nih.gov

| Conformer of Related Isothiocyanate | Method | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Allyl Isothiocyanate (Conformer I - Global Minimum) | B3LYP-D3(BJ) | 0.00 | ~1-3 (Calculated for similar systems) |

| Allyl Isothiocyanate (Conformer II) | B3LYP-D3(BJ) | 0.58 | |

| Ethoxycarbonyl Isothiocyanate (TCC Conformer) | MP2/6-311++G(d,p) | 0.00 | Not specified |

| Ethoxycarbonyl Isothiocyanate (GCC Conformer) | MP2/6-311++G(d,p) | 0.48 |

This table presents representative data from computational studies on related isothiocyanate compounds to illustrate typical energy differences and rotational barriers. Specific values for this compound would require dedicated computational analysis.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. nih.gov The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and oxygen atoms, as well as the π-system of the isothiocyanate group. The LUMO is likely to be a π* orbital centered on the carbonyl and isothiocyanate carbons, making these sites susceptible to nucleophilic attack. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the isothiocyanate carbon. arkat-usa.org

Computational methods like DFT are widely used to calculate HOMO and LUMO energies and visualize their spatial distribution. nih.govresearchgate.net The choice of functional and basis set can influence the accuracy of these calculations. reddit.com

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Representative Organic Molecule 1 | B3LYP/6-31G(d,p) | -6.5 | -1.2 | 5.3 |

| Representative Organic Molecule 2 | B3LYP/6-31G(d,p) | -7.1 | -0.9 | 6.2 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 |

This table provides illustrative HOMO-LUMO data for related organic molecules to contextualize the expected electronic properties of this compound. The values are highly dependent on the specific molecular structure and computational level of theory. nih.gov

Computational Modeling of Molecular Interactions

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound and its interactions with its environment.

Acyl isothiocyanates are known to be reactive towards nucleophiles, with the reaction typically occurring at the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups. arkat-usa.org The strong electron-withdrawing effect of the acyl group makes the isothiocyanate carbon particularly susceptible to nucleophilic addition. arkat-usa.orgresearchgate.net

Computational studies can model the reaction pathways of nucleophilic attack on this compound. By calculating the potential energy surface, transition states can be located, and activation energies can be determined. This provides a detailed mechanistic understanding of the reaction, including whether it proceeds through a concerted or stepwise mechanism. For example, theoretical investigations into the reaction of phenyl carbonyl isothiocyanates with pyridines have been conducted to understand the nucleophilic substitution mechanism. researchgate.net Such studies can also predict the regioselectivity of the attack, i.e., whether the nucleophile will preferentially attack the carbonyl carbon or the isothiocyanate carbon.

This compound possesses both hydrogen bond donors (the N-H group) and acceptors (the C=O and C=S groups), allowing it to participate in intermolecular hydrogen bonding. nih.gov These interactions can significantly influence its physical properties, structure, and reactivity. Computational studies can model these hydrogen-bonded complexes, providing information on their geometry, stability, and vibrational frequencies. researchgate.netruc.dk For instance, quantum chemical calculations on complexes of carbamic acid have been used to investigate the strength and nature of hydrogen bonds. researchgate.net

Solvation effects can also be modeled computationally, either through explicit methods, where individual solvent molecules are included in the calculation, or implicit methods, where the solvent is treated as a continuous medium. dntb.gov.ua These models can predict how the polarity of the solvent will affect the conformational equilibrium of this compound and the rates of its reactions.

Computational Thermochemistry and Kinetics

Computational methods can provide accurate estimations of the thermochemical properties of this compound and the kinetics of its reactions.

High-level composite quantum chemical methods, such as W1X-1 or CBS-QB3, can be used to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity of molecules with high accuracy. nih.govresearchgate.net These methods involve a series of calculations with different levels of theory and basis sets to extrapolate to a highly accurate energy. The calculated thermochemical data can be used to determine the thermodynamics of reactions involving this compound.

| Thermochemical Property | Computational Method | Calculated Value for a Representative Small Molecule (e.g., Isooctane) |

|---|---|---|

| Standard Enthalpy of Formation (kcal/mol) | CBS-QB3 | -54.40 ± 1.60 |

| Entropy (cal/mol·K) | B3LYP/6-31G(d,p) | Calculated based on vibrational frequencies |

| Heat Capacity (cal/mol·K) | B3LYP/6-31G(d,p) | Calculated based on vibrational frequencies |

This table shows examples of computationally determined thermochemical properties for a well-studied organic molecule to illustrate the type of data that can be obtained for this compound. researchgate.net

In terms of kinetics, computational chemistry can be used to calculate the rate constants of elementary reactions from first principles using transition state theory. rsc.org By locating the transition state on the potential energy surface and calculating its energy and vibrational frequencies, the activation energy and pre-exponential factor for the reaction can be determined. This approach has been applied to study the kinetics of aminolysis of isothiocyanates, revealing mechanisms that are second order in the amine. rsc.org

Calculation of Activation Free Energies for Rearrangement and Reaction Steps

Computational chemistry, particularly density functional theory (DFT), has proven to be a powerful tool for elucidating the energetics of chemical reactions. One of the key reactions of carbamoyl (B1232498) isothiocyanate precursors is the rearrangement of carbamoyl thiocyanates to the more stable isothiocyanate isomers.

Theoretical investigations have been conducted to determine the activation barriers for the rearrangement of a series of acyl, thioacyl, and carbamoyl thiocyanates. acs.orgacs.orgresearchgate.net Using the B3LYP functional with the 6-311+G(d,p) basis set, the activation barrier for the rearrangement of unsubstituted carbamoyl thiocyanate (B1210189) (H₂N-CO-SCN) to carbamoyl isothiocyanate (H₂N-CO-NCS) has been calculated.

In a comprehensive study, it was found that carbamoyl thiocyanates, along with alkoxycarbonyl and (alkylthio)carbonyl thiocyanates, are generally isolable compounds and exhibit higher activation barriers for rearrangement to their isothiocyanate counterparts compared to acyl thiocyanates. acs.orgacs.orgresearchgate.net The calculated activation barrier for the rearrangement of N,N-dimethylcarbamoyl thiocyanate was found to be 40 kcal/mol, which is consistent with experimental observations that N,N-diphenylcarbamoyl thiocyanate rearranges to the isothiocyanate upon melting at 140 °C. acs.org For the parent carbamoyl thiocyanate, a similarly high barrier is predicted, suggesting a significant energy input is required for this isomerization.

| Compound | Rearrangement Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Acetyl thiocyanate | CH₃CO-SCN → CH₃CO-NCS | B3LYP/6-311+G(d,p) | 31 | acs.org |

| Benzoyl thiocyanate | PhCO-SCN → PhCO-NCS | B3LYP/6-311+G(d,p) | 30 | acs.org |

| N,N-Dimethylcarbamoyl thiocyanate | (CH₃)₂NCO-SCN → (CH₃)₂NCO-NCS | B3LYP/6-311+G(d,p) | 40 | acs.org |

| N,N-Diphenylcarbamoyl cyanate | Ph₂NCO-OCN → Ph₂NCO-NCO | B3LYP/6-311+G(d,p) | 36 | acs.org |

These theoretical calculations underscore that while the isothiocyanate form is thermodynamically preferred, a substantial kinetic barrier exists for the rearrangement from the thiocyanate precursor. This has important implications for the synthesis and handling of these compounds.

Kinetic Isotope Effect Predictions in Isothiocyanate Chemistry

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in reaction rate upon isotopic substitution. acs.org Theoretical predictions of KIEs can provide detailed information about the transition state structure of a reaction.

While specific DFT studies on the KIE of this compound rearrangement or reactions are not extensively documented in the literature, the principles of KIE can be applied to understand potential mechanistic details. A primary KIE is expected if a bond to the isotopically substituted atom is broken or formed in the rate-determining step. acs.org For the rearrangement of a hypothetical ¹³C-labeled carbamoyl thiocyanate at the thiocyanate carbon, a primary ¹³C-KIE would be anticipated as the C-S bond is broken and a C-N bond is formed.

Theoretical studies on other reactions, such as the competing Sₙ2 and E2 reactions between hypochlorite (B82951) anion and ethyl chloride, have demonstrated the utility of DFT functionals like B3LYP and M06-2X in predicting KIEs for various isotopes. rsc.org Such computational approaches could be readily applied to the reactions of this compound to elucidate mechanistic pathways. For instance, in a nucleophilic attack on the carbonyl carbon of this compound, a secondary KIE might be observed upon isotopic labeling of the nitrogen or sulfur atoms of the isothiocyanate group.

| Isotope Substitution | Type of KIE | Expected Magnitude | Mechanistic Insight | Reference |

|---|---|---|---|---|

| H/D | Primary | Large (typically 2-8) | C-H bond breaking in rate-determining step. | acs.org |

| ¹²C/¹³C | Primary | Small (typically 1.02-1.08) | C-C or C-X bond breaking/formation in rate-determining step. | acs.org |

| H/D | Secondary | Smaller (typically 0.7-1.5) | Changes in hybridization or steric environment at the labeled position. | acs.org |

| ¹⁶O/¹⁸O, ³²S/³⁴S | Primary | Very small (typically within 3% of unity) | Probes changes in bonding to oxygen or sulfur in the transition state. |

Theoretical Studies of Biological Relevance

This compound and its derivatives are of significant interest in biological systems. Computational studies are crucial for understanding their interactions with proteins and their role in enzymatic transformations.

Computational Analysis of Protein-Ligand Interactions Involving Isothiocyanates

Isothiocyanates are known to be reactive electrophiles that can covalently modify proteins, primarily by targeting nucleophilic cysteine residues. nih.govnih.govresearchgate.net This covalent modification can alter the function of the target protein and is a key mechanism behind the biological activity of many isothiocyanates. nih.govresearchgate.net

Computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are employed to study these interactions in detail. mdpi.comnih.gov While specific computational analyses of this compound binding to proteins are limited, studies on other isothiocyanates, such as sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate, have provided a general framework for understanding these interactions. nih.gov

For example, computational studies have been used to identify potential protein targets of isothiocyanates and to model the covalent adduction process. nih.gov These studies often involve identifying accessible and reactive cysteine residues on the protein surface and then modeling the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the isothiocyanate group. The stability of the resulting dithiocarbamate (B8719985) linkage can then be assessed using molecular dynamics simulations.

Mechanistic Insights into Enzymatic Transformations Yielding Isothiocyanates (e.g., HypEF complex)

A notable example of enzymatic isothiocyanate formation is found in the biosynthesis of the [NiFe]-hydrogenase cofactor. The HypE and HypF proteins work in concert to generate a cyanide ligand from carbamoyl phosphate. researchgate.net It has been demonstrated through FT-IR analysis that this process involves the formation of an isothiocyanate intermediate on the HypEF complex. researchgate.net

Initially, it was proposed that a thiocyanate was formed on the C-terminal cysteine of HypE. However, spectroscopic evidence strongly supports the formation of an isothiocyanate (-N=C=S) instead. researchgate.net The precursor for this transformation is carbamoyl phosphate, which is activated by HypF and transferred to HypE. researchgate.net This suggests the transient formation and subsequent reaction of a carbamyl-related isothiocyanate species within the enzyme's active site.

While detailed QM/MM simulations of the entire catalytic cycle of the HypEF complex are yet to be published, such studies would be invaluable for elucidating the precise mechanism of isothiocyanate formation. These simulations could model the reaction pathway, identify key amino acid residues involved in catalysis, and explain how the protein environment facilitates the formation of the isothiocyanate over its thiocyanate isomer.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Methodologies for Carbamyl Isothiocyanates

The development of sustainable and environmentally friendly synthetic methods for isothiocyanates, including carbamyl isothiocyanates, is a key area of future research. Traditional methods often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comnih.govrsc.orgrsc.org Modern approaches focus on minimizing waste, avoiding toxic substances, and utilizing renewable resources.

Recent advancements include one-pot syntheses that reduce the number of reaction steps and purification processes. For instance, a green and efficient one-pot procedure has been developed for synthesizing isothiocyanates from amines and carbon disulfide using sodium persulfate in water, which is a significant improvement over methods requiring organic solvents. rsc.org This method is notable for its good chemoselectivity and tolerance of various functional groups. rsc.org Another sustainable approach involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. nih.govrsc.org This method has been optimized for sustainability by using greener catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in low loadings and employing benign solvents. nih.govrsc.org

Solvent-free and catalyst-free reactions are also gaining traction. A notable example is the double addition of phosphine (B1218219) oxides to isothiocyanates, which proceeds smoothly under metal- and solvent-free conditions, offering a broad substrate scope and simple operation. rsc.org Additionally, visible-light-driven photocatalysis presents a mild and environmentally friendly route for synthesizing isothiocyanates from primary amines and carbon disulfide, expanding the application of photocatalysis in organic synthesis. acs.org

Microwave-assisted synthesis is another promising green methodology. It often leads to significantly shorter reaction times and higher yields compared to conventional heating methods. tandfonline.comresearchgate.net The use of water as a solvent in microwave-assisted synthesis further enhances the green credentials of this technique. tandfonline.comresearchgate.netmdpi.comnih.gov

Table 1: Comparison of Traditional and Green Synthetic Methods for Isothiocyanates

| Feature | Traditional Methods | Green/Sustainable Methods |

| Reagents | Often involve highly toxic reagents like thiophosgene and carbon disulfide. mdpi.comnih.govrsc.orgrsc.org | Utilize less toxic and more environmentally benign reagents such as elemental sulfur and sodium persulfate. nih.govrsc.orgrsc.org |

| Solvents | Typically rely on volatile organic solvents. | Employ water or green solvents like Cyrene™ and γ-butyrolactone, or are solvent-free. nih.govrsc.orgrsc.orgrsc.org |

| Catalysts | May require heavy metal catalysts. | Utilize organocatalysts, photocatalysts, or are catalyst-free. nih.govrsc.orgrsc.orgacs.org |

| Energy | Often require prolonged heating. | Can be performed at moderate temperatures, under visible light, or with efficient microwave heating. nih.govacs.orgtandfonline.com |

| Waste | Can generate significant amounts of hazardous waste. | Designed to minimize waste through one-pot procedures and high atom economy. nih.govrsc.orgrsc.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yields

The quest for more efficient and selective catalytic systems is a driving force in isothiocyanate synthesis. Novel catalysts are being explored to improve reaction rates, enhance yields, and control selectivity, particularly for complex molecules.

Organocatalysis has emerged as a powerful tool in this area. Tertiary amines, such as DBU, have been successfully used as organocatalysts for the sulfurization of isocyanides to produce isothiocyanates. nih.govrsc.org This approach is attractive due to the low toxicity and ready availability of amine catalysts. nih.govrsc.org The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst has also been reported for the synthesis of isothiocyanates from amines and carbon disulfide. acs.org

Metal-based catalysts also continue to be investigated, with a focus on using cheaper and more abundant metals. While some methods have utilized selenium and tellurium catalysts, their toxicity is a concern. rsc.org Therefore, the development of catalysts based on less toxic metals is an active area of research. nih.gov For example, cobalt(II) chloride and copper(II) sulfate (B86663) have been shown to be effective catalysts for the synthesis of isothiocyanates from dithiocarbamate (B8719985) salts. nih.gov

Photocatalysis offers a mild and efficient alternative for isothiocyanate synthesis. acs.org Visible-light-driven methods can proceed at room temperature and often exhibit high selectivity. acs.org The development of new and more efficient photocatalysts will likely lead to even broader applications of this technology in isothiocyanate synthesis.

Integration of Carbamyl Isothiocyanates in Advanced Materials Science

The unique reactivity of the isothiocyanate group makes it a valuable functional handle for the development of advanced materials. Carbamyl isothiocyanates, in particular, can be integrated into various material systems to impart specific properties and functionalities.

Polymer Chemistry Applications

Carbamyl isothiocyanates are versatile building blocks in polymer chemistry. They readily react with nucleophiles, making them suitable for polymerization and polymer modification. mdpi.com The reaction of isothiocyanates with amines to form thioureas is a key reaction in this context. mdpi.comorganic-chemistry.org

Polyisothioureas, a class of sulfur-containing polymers, can be synthesized via the alternating copolymerization of aziridines and isothiocyanates. researchgate.net These polymers are of interest due to their potential for unique catalytic and biological activities. researchgate.net Similarly, the ring-opening copolymerization of epoxides and isothiocyanates can produce polythioimidocarbonates, which are sulfur-containing functional polymers with high glass transition temperatures and refractive indices. researchgate.net

The reactivity of isothiocyanates also allows for the synthesis of block copolymers. For instance, the difference in reactivity between aromatic and aliphatic isothiocyanates can be exploited to create block copolymers from a mixture of these monomers. researchgate.net

Development of Functional Materials via Isothiocyanate Chemistry

The isothiocyanate group can be used to introduce specific functionalities into materials, leading to the development of functional materials with tailored properties. A significant area of application is in the creation of biocompatible and biodegradable materials.

Hydrogels are a prime example of functional materials where isothiocyanates are finding increasing use. Isothiocyanate-based microemulsions have been loaded into biocompatible hydrogel beads made from sodium alginate or sodium carboxymethyl cellulose. mdpi.comnih.govresearchgate.net These hydrogels can act as delivery systems, for example, as innovative biofumigants for agricultural soils. mdpi.comnih.govresearchgate.net Whey protein-based hydrogels have also been developed as delivery systems for phenylethyl isothiocyanate, a bioactive compound with potential health benefits. ucp.pt Furthermore, 3D-printed antibacterial hydrogels containing benzyl (B1604629) isothiocyanate have been fabricated, demonstrating excellent mechanical and antibacterial properties. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Carbamyl Isothiocyanate Reactions

Understanding the kinetics and mechanisms of reactions involving carbamyl isothiocyanates is crucial for optimizing reaction conditions and developing new synthetic methods. Advanced spectroscopic techniques that allow for in situ monitoring are invaluable in this regard.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of isothiocyanate reactions in real-time. The characteristic stretching vibration of the -N=C=S group provides a clear signal that can be tracked throughout the reaction. For example, FTIR has been used to study the loading of phenylethyl isothiocyanate into whey protein-based hydrogels. ucp.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for studying isothiocyanate reactions. ¹H-NMR experiments have been used to monitor the catalyst-free reaction of isocyanides and sulfur to form isothiocyanates. mdpi.com

UV-Vis spectrophotometry is also a useful technique for the quantitative analysis of isothiocyanates. A method based on the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol (B97157) allows for the sensitive spectroscopic measurement of the resulting product. nih.govmdpi.com This method can be used to measure very small amounts of isothiocyanates and to assay the rate of reactions that produce them. nih.gov

High-Throughput Computational Screening for New this compound Derivatives and Their Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the high-throughput screening of new molecules and the prediction of their properties and reactivity. This approach is being increasingly applied to the study of carbamyl isothiocyanates.

Molecular docking studies can be used to predict the interactions between isothiocyanate derivatives and biological targets. For example, computational docking has been employed to investigate the interaction of isothiocyanates with proteasomal cysteine deubiquitinases, which are potential targets for cancer therapy. nih.govnih.gov These studies can help in the design of new and more potent isothiocyanate-based inhibitors. nih.govnih.gov

Density Functional Theory (DFT) calculations are used to study the electronic structure and reactivity of isothiocyanates. These calculations can provide insights into reaction mechanisms and help to predict the reactivity of different derivatives. mdpi.com For instance, computational analyses have been used to propose mechanistic pathways for the reaction of thiols with isothiocyanate-based H₂S donors. mdpi.com

High-throughput computational screening can be used to rapidly evaluate large libraries of virtual this compound derivatives for desired properties. This can accelerate the discovery of new compounds with specific applications, such as novel therapeutic agents or functional materials. By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing carbamyl isothiocyanate with high purity, and how can its structural identity be validated?

- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like rearrangements. Structural validation should combine multiple techniques:

- Gas Chromatography (GC) for monitoring reaction progress and purity .

- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups.

- Mass Spectrometry (MS) for molecular weight verification.

- For reproducibility, document reagent sources, reaction timelines, and purification steps explicitly .

Q. How can this compound's interactions with proteins be systematically studied?

- Methodological Answer : Use carbamylation assays to track modifications at lysine (K) or arginine (R) residues via mass spectrometry. Key steps:

- Controlled incubation of the compound with target proteins under physiological pH and temperature.

- Tryptic digestion followed by LC-MS/MS to identify carbamylated peptides.

- Compare results with databases like UniMod for known carbamylation sites .

- Include negative controls (e.g., untreated proteins) to distinguish artifactual modifications .

Q. What experimental designs are suitable for assessing the stability of this compound in aqueous solutions?

- Methodological Answer : Employ a factorial design to test variables like pH, temperature, and ionic strength:

- Use partial factorial designs with replication to identify critical factors .

- Monitor degradation via UV-Vis spectroscopy or HPLC at regular intervals.

- Calculate rate constants and activation energy using the Arrhenius equation.

- Validate findings with triplicate runs to ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic roles of this compound in pyrimidine biosynthesis?

- Methodological Answer :

- Comparative enzyme assays : Test this compound against carbamyl phosphate synthetase I (CPS I) and II (CPS II) using isotopic labeling (e.g., ¹⁵N-ammonia) to track nitrogen incorporation .

- Kinetic analysis : Measure and under varying substrate concentrations to confirm specificity for CPS II.

- Address discrepancies by replicating prior studies with standardized protocols (e.g., buffer composition, cofactors) .

Q. What strategies optimize the derivatization efficiency of this compound in analytical workflows?

- Methodological Answer :

- Central Composite Design (CCD) : Optimize parameters like derivatization time, pH, and molar ratio of reactants .

- Use response surface methodology to model interactions between variables.

- Validate with flow cytometry or fluorescence microscopy if the derivative is tagged (e.g., FITC conjugates) .

- Report confidence intervals and effect sizes to highlight significant factors .

Q. How should researchers address inconsistencies in this compound's reported bioactivity across cell-based studies?

- Methodological Answer :

- Meta-analysis : Compile dose-response data (e.g., IC₅₀, EC₅₀) from literature, noting cell lines, exposure times, and assay conditions.

- Perform sensitivity analyses to identify confounding variables (e.g., serum content in media, batch-to-batch compound variability).

- Conduct orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase activation) to confirm mechanisms .

- Discuss limitations in original studies, such as insufficient replicates or unvalidated controls .

Methodological Best Practices

- Data Validation : Always include triplicate measurements and calculate uncertainties for key parameters (e.g., yield, IC₅₀) .

- Literature Comparison : Use structured tables to contrast your findings with prior work, emphasizing protocol differences (e.g., "Study X used 24-hour incubation vs. our 48-hour protocol") .

- Ethical Reporting : Avoid "cherry-picking" data; explicitly state outliers and attempts to reconcile them .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.